molecular formula C6H15NO2S B13289422 3-Methanesulfonyl-3-methylbutan-1-amine

3-Methanesulfonyl-3-methylbutan-1-amine

Cat. No.: B13289422
M. Wt: 165.26 g/mol
InChI Key: GXZIWHJOTUPHLT-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-3-methylbutan-1-amine is a chemical compound with the molecular formula C6H15NO2S It is known for its unique structural properties, which include a methanesulfonyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-3-methylbutan-1-amine typically involves the reaction of 3-methylbutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-methylbutan-1-amine+methanesulfonyl chlorideThis compound+HCl\text{3-methylbutan-1-amine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylbutan-1-amine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methylated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

3-Methanesulfonyl-3-methylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-3-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopentylamine: A primary aliphatic amine with a similar butan-1-amine backbone but without the methanesulfonyl group.

    3-Methylbutan-1-amine: Similar structure but lacks the methanesulfonyl group.

Uniqueness

3-Methanesulfonyl-3-methylbutan-1-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis and a potential modulator of biological pathways.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

3-methyl-3-methylsulfonylbutan-1-amine

InChI

InChI=1S/C6H15NO2S/c1-6(2,4-5-7)10(3,8)9/h4-5,7H2,1-3H3

InChI Key

GXZIWHJOTUPHLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)S(=O)(=O)C

Origin of Product

United States

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